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Compound of Interest

Compound Name:
1,9-Nonanediol,

dimethanesulfonate

Cat. No.: B1618089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1,9-nonanediol,
dimethanesulfonate. Due to the limited availability of public domain experimental spectra for

this specific compound, this guide also presents predicted spectral characteristics based on its

structure and available data for the parent compound, 1,9-nonanediol. Furthermore, it outlines

comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1,9-Nonanediol, Dimethanesulfonate
1,9-Nonanediol, dimethanesulfonate (also known as nonamethylene dimethanesulfonate) is

an organic compound with the chemical formula C₁₁H₂₄O₆S₂. It is a derivative of 1,9-

nonanediol where the hydroxyl groups at positions 1 and 9 are converted to mesylate esters.

This modification significantly alters the polarity and reactivity of the parent diol, making it a

potentially useful bifunctional alkylating agent in organic synthesis and pharmaceutical

research. The methanesulfonate groups are good leaving groups, facilitating nucleophilic

substitution reactions at the terminal carbons of the nonane chain.

Spectral Data
While direct experimental spectra for 1,9-nonanediol, dimethanesulfonate are not widely

published, its spectral properties can be predicted based on its structure and by comparing with
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the known spectra of 1,9-nonanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the

nonane chain and the methyl groups of the mesylates. The protons on the carbons adjacent to

the mesylate groups (C1 and C9) will be the most deshielded.

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the nonane

chain and the methyl carbons of the mesylate groups. The carbons attached to the oxygen of

the mesylate group (C1 and C9) will be significantly downfield compared to the other

methylene carbons. PubChem mentions the existence of a ¹³C NMR spectrum for this

compound.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,9-Nonanediol, Dimethanesulfonate

Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

CH₃-SO₂- ~3.0 (s, 6H) ~37

-O-CH₂- (C1, C9) ~4.2 (t, 4H) ~70

-O-CH₂-CH₂- (C2, C8) ~1.8 (quint, 4H) ~29

-CH₂- (C3, C7) ~1.4 (m, 4H) ~25

-CH₂- (C4, C6) ~1.3 (m, 4H) ~29

-CH₂- (C5) ~1.3 (m, 2H) ~26

Note: Predicted values are based on typical chemical shifts for similar functional groups and

the structure of the molecule. Actual experimental values may vary depending on the solvent

and other experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 1,9-nonanediol, dimethanesulfonate will be characterized by the strong

absorptions of the sulfonyl group and the absence of the broad O-H stretch seen in the parent
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diol.

Table 2: Key IR Absorption Bands for 1,9-Nonanediol, Dimethanesulfonate

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

S=O (asymmetric stretch) 1350 - 1330 Strong

S=O (symmetric stretch) 1170 - 1150 Strong

C-O stretch 1000 - 960 Strong

C-H stretch (alkane) 2950 - 2850 Medium-Strong

CH₂ bend 1470 - 1450 Medium

Mass Spectrometry (MS)
Mass spectrometry of 1,9-nonanediol, dimethanesulfonate would likely involve soft ionization

techniques like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization

(EI) would likely lead to significant fragmentation. PubChem indicates the availability of GC-MS

data.[1]

Table 3: Mass Spectrometry Data for 1,9-Nonanediol, Dimethanesulfonate

Parameter Value

Molecular Formula C₁₁H₂₄O₆S₂

Molecular Weight 316.43 g/mol

Exact Mass 316.10 g/mol

Predicted Key Fragments (m/z)
M-95 (-SO₃CH₃), M-79 (-SO₃H), fragments from

cleavage of the nonane chain.

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectral data for a compound

such as 1,9-nonanediol, dimethanesulfonate.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the purified 1,9-nonanediol,
dimethanesulfonate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The choice of solvent should be based on the solubility of the compound and

should not have signals that overlap with the analyte's signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary due to

the lower natural abundance of the ¹³C isotope.

Acquire the spectrum.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
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IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation and Data Acquisition:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 1,9-nonanediol, dimethanesulfonate sample directly

onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to generate the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1,9-nonanediol, dimethanesulfonate in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Transfer the solution to a GC vial.

Data Acquisition:

Set the gas chromatograph (GC) parameters, including the injector temperature, oven

temperature program, and carrier gas flow rate. A suitable column (e.g., a non-polar or

medium-polarity capillary column) should be chosen.

Set the mass spectrometer (MS) parameters, including the ionization mode (typically

Electron Ionization - EI for GC-MS), mass range, and scan time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1618089?utm_src=pdf-body
https://www.benchchem.com/product/b1618089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated from the solvent and any impurities as it travels through the

GC column.

As the compound elutes from the GC column, it will enter the MS ion source, where it will be

ionized and fragmented.

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and

the detector will record the intensity of each ion.

The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for the peak

corresponding to 1,9-nonanediol, dimethanesulfonate.

Mandatory Visualizations
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: ATR-IR Spectroscopy Experimental Workflow.
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Caption: GC-MS Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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